molecular formula C14H15NO2 B8693895 2,4-dimethoxy-N-phenylaniline CAS No. 90043-09-7

2,4-dimethoxy-N-phenylaniline

Cat. No. B8693895
CAS RN: 90043-09-7
M. Wt: 229.27 g/mol
InChI Key: PMGRJBUVIQOZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04594601

Procedure details

To a mixture of 58.5 g of N-acetyl-2,4-dimethoxyaniline and 70.7 g of bromobenzene, 29 g of anhydrous potassium carbonate, 2.1 g of copper powder and 0.8 g of iodine were added and reacted at a temperature of from 170° to 180° C. for 20 hours. Then, to this reaction mixture, 30 g of potassium hydroxide and 100 ml of isoamyl alcohol were added and reacted at a temperature of from 120° to 130° C. for 3 hours. To this reaction mixture, 300 ml of toluene was added, and the toluene layer was separated by liquid separation, washed with water, concentrated and then purified by distillation under reduced pressure, whereby 40 g of oily N-phenyl-2,4-dimethoxyaniline was obtained. The boiling point of this product was from 161° to 164° C./2 mmHg.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[O:13][CH3:14])(=O)[CH3:2].Br[C:16]1[CH:21]=CC=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>[Cu].II.C1(C)C=CC=CC=1.C(O)CC(C)C>[C:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=2[O:13][CH3:14])[CH:18]=[CH:17][CH:16]=[CH:21][CH:2]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
58.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)OC)OC
Name
Quantity
70.7 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.1 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
0.8 g
Type
catalyst
Smiles
II
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CC(C)C)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
reacted at a temperature of from 170° to 180° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
reacted at a temperature of from 120° to 130° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the toluene layer was separated by liquid separation
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.